molecular formula C12H15NO7 B609245 m-PEG3-4-nitrophenyl carbonate CAS No. 105108-59-6

m-PEG3-4-nitrophenyl carbonate

Cat. No. B609245
CAS RN: 105108-59-6
M. Wt: 285.25
InChI Key: PEBJXUZWQCMUAO-UHFFFAOYSA-N
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Description

M-PEG3-4-nitrophenyl carbonate is a PEG linker with a nitrophenyl carbonate moiety . It is reactive towards the amino group of lysine by means of stable urethane linkages . The hydrophilic PEG linker increases the water solubility of the compound .


Chemical Reactions Analysis

While specific chemical reactions involving m-PEG3-4-nitrophenyl carbonate were not found, it’s known that nitrophenyl carbonates are generally reactive towards the amino group of lysine . This reaction forms stable urethane linkages .


Physical And Chemical Properties Analysis

The molecular weight of m-PEG3-4-nitrophenyl carbonate is 285.25 . It’s a PEG linker, which means it’s likely to be solid at room temperature and highly soluble in water due to the presence of the hydrophilic PEG . Unfortunately, specific physical and chemical properties like melting point, boiling point, or density were not found in the search results.

Scientific Research Applications

Click Chemistry Reagents

m-PEG3-4-nitrophenyl carbonate can be used as a reagent in click chemistry . Click chemistry is a type of chemical synthesis that is characterized by its speed, selectivity, and wide applicability. It’s often used in bioconjugation, the process of attaching two biomolecules together .

Protein Labeling

The compound can be used in protein labeling . This is a technique used to attach a particular label (like a fluorophore or a radioactive isotope) to a protein of interest. The label can then be detected and used to study the protein’s function, location, and interactions with other molecules .

Bioimaging

m-PEG3-4-nitrophenyl carbonate can be used in bioimaging . Bioimaging involves the use of various techniques and technologies to visualize biological processes and structures within the body. This can be useful in a variety of research and clinical applications .

Synthesis of Heterobifunctional Poly(ethylene glycol)

The compound can be used in the synthesis of heterobifunctional poly(ethylene glycol) . Heterobifunctional PEGs have different functional groups at each end, which can be useful in a variety of applications, including drug delivery and tissue engineering .

Development of Prodrugs

m-PEG3-4-nitrophenyl carbonate can be used in the development of prodrugs . Prodrugs are inactive compounds that are metabolized into an active drug within the body. This can be useful for improving the drug’s solubility, stability, or bioavailability .

Antibody-Oligonucleotide Conjugates (AOC)

The compound can be used in the development of Antibody-Oligonucleotide Conjugates (AOC) . AOCs are a type of bioconjugate that combine the specificity of antibodies with the versatility of oligonucleotides. They can be used in a variety of applications, including targeted drug delivery and diagnostic testing .

Safety and Hazards

According to the safety data sheet, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling m-PEG3-4-nitrophenyl carbonate . Suitable personal protective equipment should be worn, including chemical impermeable gloves and safety goggles . In case of accidental exposure, immediate medical attention is recommended .

properties

IUPAC Name

2-(2-methoxyethoxy)ethyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c1-17-6-7-18-8-9-19-12(14)20-11-4-2-10(3-5-11)13(15)16/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBJXUZWQCMUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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